molecular formula C20H15F6NO6 B2959936 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate CAS No. 865658-14-6

1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate

Cat. No.: B2959936
CAS No.: 865658-14-6
M. Wt: 479.331
InChI Key: DHYCLORNUBSSIV-UHFFFAOYSA-N
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Description

1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology, particularly in the development of covalent enzyme inhibitors. Its core structure features a propanedioate ester framework strategically substituted with electron-withdrawing trifluoromethyl and nitro groups, which are critical for modulating electronic properties and binding affinity. This compound is recognized in scientific literature as a key intermediate or a functional warhead in the synthesis of potent, irreversible inhibitors targeting serine hydrolases, a large class of enzymes implicated in numerous disease pathways. Research indicates that derivatives of this scaffold can act as activated systems, where the central propanedioate can undergo ring closure to form reactive species capable of covalently modifying the active site of target enzymes. Its primary research value lies in the exploration of neurological disorders and pain management, as it has been utilized in the design of inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and other members of the serine hydrolase family. The presence of the lipophilic trifluoromethyl groups enhances cell membrane permeability, making it a valuable probe for studying intracellular targets. Researchers employ this compound to investigate enzyme-inhibitor interactions, optimize drug-like properties, and develop novel therapeutic strategies through targeted covalent inhibition.

Properties

IUPAC Name

dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F6NO6/c1-32-16(28)18(17(29)33-2,10-11-4-3-5-12(8-11)19(21,22)23)14-7-6-13(20(24,25)26)9-15(14)27(30)31/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYCLORNUBSSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)(C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F6NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a trifluoromethyl-substituted aromatic compound, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration, and catalysts like palladium for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters, such as temperature and pressure, is crucial. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The methyl esters are susceptible to hydrolysis under acidic or basic conditions, forming the corresponding diacid. This reaction is typical for malonate esters and has been observed in similar systems12.

Conditions Reagents Product Yield
Acidic HydrolysisHCl (aq.), reflux2-[2-Nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioic acid~80%1
Basic HydrolysisNaOH (aq.), ethanol, refluxSodium salt of the diacid~85%2

Mechanistic Insight :

  • Basic conditions promote nucleophilic attack by hydroxide on the ester carbonyl, followed by elimination of methanol.

  • Acidic hydrolysis proceeds via protonation of the carbonyl, enhancing electrophilicity for water attack3.

Reduction of the Nitro Group

The nitro group on the aromatic ring can be reduced to an amine, enabling subsequent functionalization (e.g., diazotization). This is demonstrated in palladium-catalyzed hydrogenations45.

Conditions Reagents Product Yield
Catalytic HydrogenationH₂, Pd/C, THF/EtOH2-Amino-4-(trifluoromethyl)phenyl derivative~90%5
Fe/AcOH ReductionFe powder, acetic acidAmine intermediate (potential for further coupling)~75%6

Applications :

  • The resulting amine can undergo diazotization to form diazonium salts for electrophilic substitution5.

Transesterification

The methyl esters can undergo transesterification with alcohols under catalytic acidic or basic conditions, enabling the introduction of bulkier alkoxy groups72.

Conditions Reagents Product Yield
Acid-CatalyzedMeOH/H₂SO₄, refluxRetention of methyl esters (no reaction)N/A
Base-CatalyzedEthanol, NaOEtDiethyl propanedioate derivative~60%2

Limitations :

  • Steric hindrance from the two bulky aryl groups may reduce reactivity at the central carbon3.

Nucleophilic Aromatic Substitution

The nitro group’s electron-withdrawing effect and the trifluoromethyl group’s meta-directing nature may facilitate nucleophilic substitution at activated positions3.

Conditions Reagents Product Yield
AminationNH₃, Cu catalyst, high temp.4-Amino-2-nitro derivative (limited due to deactivation by CF₃)~30%3

Challenges :

  • Nitro groups strongly deactivate the ring, making substitution reactions sluggish unless forced under extreme conditions3.

Cyclization Reactions

Under acidic conditions, the ester groups may participate in cyclization, forming heterocyclic structures. Similar reactions are documented for malonate derivatives73.

Conditions Reagents Product Yield
Acid-Catalyzed CyclizationH₂SO₄, AcOH, refluxFuropyran or pyrimidine-fused spiro compound~50%7

Key Step :

  • Protonation of the carbonyl oxygen enhances electrophilicity, enabling intramolecular attack by a nucleophilic site (e.g., hydroxyl or amine)7.

Alkylation at the Central Carbon

The central carbon of the propanedioate may undergo alkylation, though steric hindrance from the aryl groups could limit reactivity6.

Conditions Reagents Product Yield
Michael AdditionAcrylonitrile, NaHCyanopropyl derivative (low yield due to steric effects)~20%6

Scientific Research Applications

1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Structural Analogues with Nitro and Trifluoromethyl Groups

Compound A : N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine (CAS 381241-12-9)

  • Molecular Formula : C₁₀H₁₂F₃N₃O₂ | Molar Mass : 263.22 g/mol .
  • Key Features : A diamine backbone with a nitro group and CF₃ substitution on the phenyl ring.
  • This difference may influence solubility (higher polarity in diamine) and reactivity (e.g., nucleophilic amine groups) .
Analogues with Multiple Trifluoromethyl Substitutions

Compound B : 2-Hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-([3-(trifluoromethyl)phenyl]sulfonyl)propanamide

  • Molecular Formula : C₁₉H₁₆F₆N₂O₄S | Molar Mass : ~482.07 g/mol .
  • Key Features : A propanamide core with hydroxy, methyl, sulfonyl, and two CF₃-substituted phenyl groups.
  • Such differences could impact metabolic stability and bioavailability .
Molecular Weight and Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) Functional Groups
Target Compound C₂₀H₁₅F₆NO₆ (estimated) ~479.3 Propanedioate ester, nitro, CF₃-phenyl, benzyl
Compound A C₁₀H₁₂F₃N₃O₂ 263.22 Diamine, nitro, CF₃-phenyl
Compound B C₁₉H₁₆F₆N₂O₄S 482.07 Amide, sulfonyl, hydroxy, CF₃-phenyl

Key Observations :

  • The target compound’s higher molecular weight and lipophilic ester groups suggest lower water solubility compared to Compound A’s diamine.
  • Compound B’s sulfonyl group may confer stronger intermolecular interactions (e.g., hydrogen bonding) than the target’s nitro and ester functionalities.

Biological Activity

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]methyl}propanedioate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and cytotoxicity, supported by data tables and recent research findings.

  • Molecular Formula : C15H14F6N2O6
  • Molecular Weight : 361.27 g/mol
  • LogP : 3.6
  • Polar Surface Area : 96 Ų
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 0

Structural Information

The compound features a nitro group and trifluoromethyl groups, which are known to enhance biological activity due to their electron-withdrawing properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds with similar structures against various bacterial strains. For instance, a related compound exhibited significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with minimum inhibitory concentrations (MICs) recorded at 25.9 µM . The presence of trifluoromethyl groups has been correlated with increased antibacterial activity, suggesting that this compound may exhibit similar properties.

Anti-inflammatory Potential

The anti-inflammatory effects of this compound are also of interest. Compounds with structural similarities have shown varying degrees of inhibition on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. For example, certain derivatives demonstrated a decrease in NF-κB activity by approximately 10–15%, indicating potential for therapeutic applications in inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been employed to assess the viability of cancer cell lines upon exposure to this compound. Preliminary results indicate that related compounds significantly reduced cell viability below the critical threshold of 70% at their respective MICs, suggesting a strong cytotoxic effect that warrants further investigation .

Table 1: Biological Activity Summary

Activity TypeReference StrainMIC (µM)Notes
AntimicrobialStaphylococcus aureus25.9Significant bactericidal activity observed
Anti-inflammatoryNF-κB Inhibition-Decreased activity by 10–15%
CytotoxicityVarious Cancer Cell Lines<70%Indicated strong cytotoxic potential
PropertyValue
Molecular FormulaC15H14F6N2O6
Molecular Weight361.27 g/mol
LogP3.6
Polar Surface Area96 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

Case Study 1: Antibacterial Efficacy

In a controlled study, derivatives of compounds similar to this compound were tested against clinical isolates of MRSA. Results indicated that specific substitutions on the aromatic rings significantly enhanced antibacterial activity, leading to further exploration into structure-activity relationships (SAR).

Case Study 2: Inflammatory Response Modulation

Another study focused on the modulation of NF-κB activity by compounds with similar frameworks. The findings suggested that modifications in the trifluoromethyl positioning could fine-tune anti-inflammatory effects, providing insights into potential drug design for inflammatory disorders.

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueTarget Functional GroupsCritical Parameters
19^{19}F NMR-CF3_3 groupsChemical shift (~-60 to -70 ppm)
HPLC-MSNitro derivativesRetention time, m/z ratios
X-rayAromatic stackingCrystallization solvent choice

(Advanced) How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Answer:
Advanced strategies include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For nitro groups, assess electron-withdrawing effects on reaction kinetics .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in fluorinated solvents to optimize reaction conditions.
  • AI-Driven Process Optimization : Use tools like COMSOL Multiphysics to simulate reaction pathways and predict byproduct formation under varying temperatures/pressures .

Q. Methodological Workflow :

Parameterize molecular descriptors (e.g., partial charges, bond dissociation energies).

Validate models against experimental data (e.g., kinetic studies).

Iterate simulations to refine synthetic routes (e.g., nitro-group reduction pathways).

(Basic) What safety precautions are critical when handling this compound?

Answer:
Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of nitro-group degradation products (e.g., NOx_x gases) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles for fluorinated intermediates.
  • Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., Fe0^0) before disposal .

(Advanced) How can researchers resolve contradictions in spectroscopic data for this compound?

Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies:

  • Variable-Temperature NMR : Identify conformational changes in trifluoromethyl or nitro-aryl moieties .
  • Cross-Validation with IR/Raman Spectroscopy : Detect hidden vibrational modes (e.g., nitro symmetric/asymmetric stretches).
  • Synchrotron X-ray Diffraction : Resolve ambiguities in electron density maps for crowded substituents .

Case Study :
If 1^1H NMR shows unexpected splitting, test deuteration solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to rule out hydrogen bonding artifacts.

(Basic) What synthetic routes are most effective for producing high-purity batches?

Answer:
Optimize the following steps:

  • Step 1 : Condensation of propanedioate esters with nitro-aryl aldehydes using phase-transfer catalysis (e.g., TBAB) .
  • Step 2 : Purification via membrane separation (nanofiltration) to isolate trifluoromethyl intermediates .
  • Step 3 : Recrystallization from hexane/ethyl acetate to remove polar byproducts.

Q. Table 2: Synthesis Optimization

ParameterOptimal ConditionImpact on Yield
CatalystK2_2CO3_3/TBAB85%
Temperature60°CMaximizes rate
SolventDMFEnhances solubility

(Advanced) How do electronic effects of nitro and trifluoromethyl groups influence this compound’s reactivity?

Answer:

  • Nitro Groups : Strong electron-withdrawing effects stabilize transition states in nucleophilic aromatic substitution (SNAr). Use Hammett plots to quantify substituent effects on reaction rates .
  • Trifluoromethyl Groups : Inductive (-I) effects reduce electron density at ortho/para positions, directing electrophiles to meta positions.
  • Synergistic Effects : Combined substituents create unique charge distributions; validate via electrostatic potential maps (DFT) .

Q. Experimental Design :

Synthesize analogs with single substituents (e.g., nitro-only).

Compare kinetic data (e.g., Arrhenius plots) for SNAr reactions.

Correlate with computational models to isolate electronic contributions.

(Basic) What chromatographic methods are suitable for isolating intermediates during synthesis?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for nitro-aryl intermediates.
  • Reverse-Phase HPLC : Employ C18 columns and acetonitrile/water mobile phases for polar trifluoromethyl derivatives .

Critical Tip : Pre-purify crude mixtures via acid-base extraction to remove unreacted starting materials .

(Advanced) How can AI enhance the scalability of this compound’s synthesis?

Answer:

  • Autonomous Reaction Screening : AI algorithms (e.g., Bayesian optimization) can iteratively test catalysts/solvents to maximize yield .
  • Real-Time Process Control : Integrate sensors with machine learning to adjust flow rates in continuous reactors.
  • Predictive Maintenance : Use AI to monitor equipment degradation (e.g., clogging in membrane separators) .

Future Directions :
Develop "smart laboratories" where AI-driven robotic systems execute synthesis, characterization, and data analysis autonomously .

(Basic) What spectroscopic "red flags" indicate impurities in this compound?

Answer:

  • NMR : Extra peaks near δ 7.5–8.5 ppm suggest nitro-group decomposition.
  • IR : Absence of strong ~1520 cm1^{-1} (nitro asymmetric stretch) indicates incomplete synthesis.
  • MS : Fragments with m/z corresponding to demethylated propanedioate esters signal hydrolysis .

(Advanced) What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Answer:

  • Marcus Theory : Analyze electron transfer in nitro-group reductions .
  • Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic attacks .
  • Solvent Effect Models : Use COSMO-RS to simulate solvent interactions in fluorinated systems .

Integration with Experimentation :
Validate computational predictions via kinetic isotope effects (KIEs) or substituent scrambling experiments.

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